molecular formula C18H17N3O5 B2707245 3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034315-45-0

3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2707245
CAS RN: 2034315-45-0
M. Wt: 355.35
InChI Key: OKRWQXWDJOCQRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to "3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione" have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a series of new compounds with potential antibacterial and antifungal activities were synthesized by Knoevenagel condensation. These compounds showed significant effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, and fungi like Aspergillus niger and A. flavus (Prakash et al., 2010).

Synthesis and Chemical Transformations

The research also extends to the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showing the versatility of these compounds in chemical synthesis. Such processes are crucial for creating bicyclic compounds with potential biological activity (Badr et al., 1981).

Anticancer Activity

N-substituted indole derivatives incorporating the thiazolidine-2,4-dione structure have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines. This illustrates the potential therapeutic applications of these compounds in oncology (Kumar & Sharma, 2022).

Agricultural Applications

Compounds with the oxazolidine-2,4-dione structure, such as famoxadone, have been developed as agricultural fungicides, demonstrating excellent control of various plant pathogens. This highlights the agricultural significance of these compounds in protecting crops from fungal diseases (Sternberg et al., 2001).

Electrooxidative Cyclization

Electrooxidative methods have been employed to synthesize novel oxazolidine derivatives, showcasing the application of electrochemical techniques in the synthesis of biologically relevant compounds (Okimoto et al., 2012).

properties

IUPAC Name

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c22-16-11-25-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(26-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRWQXWDJOCQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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